molecular formula C13H23NO3 B2636005 tert-butyl N-(4-acetylcyclohexyl)carbamate CAS No. 1374656-14-0

tert-butyl N-(4-acetylcyclohexyl)carbamate

Cat. No.: B2636005
CAS No.: 1374656-14-0
M. Wt: 241.331
InChI Key: AYDMRXYIKDXUBB-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-acetylcyclohexyl)carbamate: is an organic compound with the molecular formula C13H23NO3. It is a derivative of carbamate, which is an ester of carbamic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-acetylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-acetylcyclohexyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is subjected to rigorous quality control measures to ensure its purity and stability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(4-acetylcyclohexyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-(4-acetylcyclohexyl)carbamate is used as a protecting group for amines. It can be easily introduced and removed under mild conditions, making it valuable in the synthesis of complex molecules .

Biology and Medicine: It can be used to modify the pharmacokinetic properties of drugs, enhancing their stability and bioavailability .

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and intermediates. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism by which tert-butyl N-(4-acetylcyclohexyl)carbamate exerts its effects involves the interaction with specific molecular targets. The compound can act as a carbamate protecting group, forming stable carbamate linkages with amines. This interaction can be reversed under acidic or basic conditions, allowing for the controlled release of the protected amine .

Comparison with Similar Compounds

  • tert-Butyl N-(4-hydroxycyclohexyl)carbamate
  • tert-Butyl N-(4-bromobutyl)carbamate
  • tert-Butyl N-(4,4-diethoxybutyl)carbamate
  • tert-Butyl (4-aminocyclohexyl)carbamate

Comparison: tert-Butyl N-(4-acetylcyclohexyl)carbamate is unique due to the presence of the acetyl group, which imparts specific chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of removal as a protecting group. The acetyl group also provides additional functionalization options, making it versatile for various synthetic applications .

Conclusion

This compound is a valuable compound in organic synthesis, medicinal chemistry, and industrial applications. Its unique chemical properties and reactivity make it a versatile tool for researchers and industry professionals alike.

Properties

IUPAC Name

tert-butyl N-(4-acetylcyclohexyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-9(15)10-5-7-11(8-6-10)14-12(16)17-13(2,3)4/h10-11H,5-8H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDMRXYIKDXUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC(CC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of [4-(methoxy-methyl-carbamoyl)-cyclohexyl]-carbamic acid tert-butyl ester (11 g, 38.4 mmol) in ether (200 mL), cooled to 0° C., was added MeMgBr (3M in ether, 32 mL, 96 mmol). The mixture was stirred 4 h at rt. 10% aq. NaHSO4 (200 mL) was carefully added. The two layers were decanted and the aq. layer was extracted with EA (100 mL). The combined org. layers were washed with brine, dried over Na2SO4, filtered and concentrated to dryness. The residue was purified by CC (Hept-EA 2:1), affording the title methyl ketone as a white solid (7.4 g, 80% yield).
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
80%

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